
2-Phenanthrol-d9 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a stable isotope-labeled version of 2-Phenanthrol, which is used in various scientific research applications.
Chemical Reactions Analysis
2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .
Scientific Research Applications
2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods and as a tracer in reaction mechanisms studies.
Biology: It is used in studies involving the interaction of phenanthrol derivatives with biological molecules such as proteins and nucleic acids.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of phenanthrol-based drugs.
Industry: It is used in the development of new materials and as a component in the synthesis of advanced polymers
Mechanism of Action
The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
2-Phenanthrol-d9 (Major) can be compared with other similar compounds, such as:
3-Phenanthrol-d9: Another deuterium-labeled phenanthrol derivative with similar applications in scientific research.
2-Phenanthrol: The non-deuterated version of 2-Phenanthrol-d9, used in similar applications but without the enhanced properties conferred by deuterium labeling.
The uniqueness of 2-Phenanthrol-d9 (Major) lies in its deuterium labeling, which provides enhanced stability and binding properties compared to its non-deuterated counterparts .
Properties
CAS No. |
922510-19-8 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
203.288 |
IUPAC Name |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Synonyms |
2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9; NSC 2576-d9; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



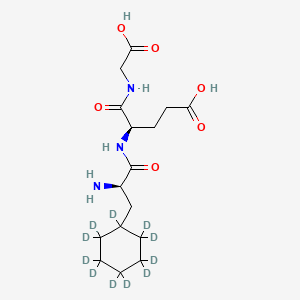
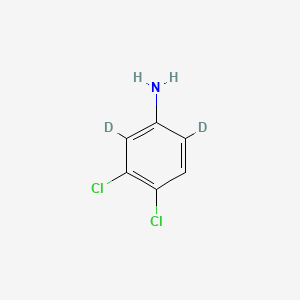
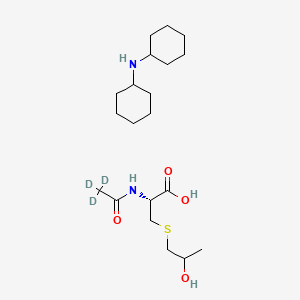
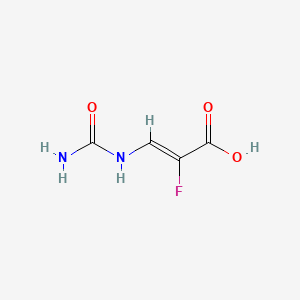
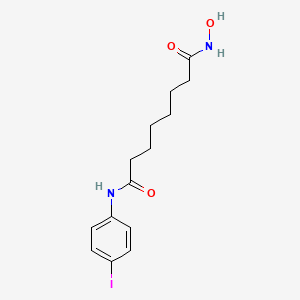
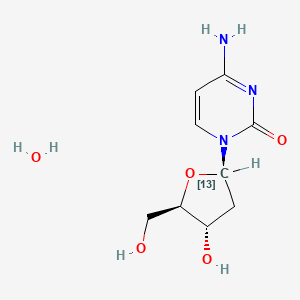
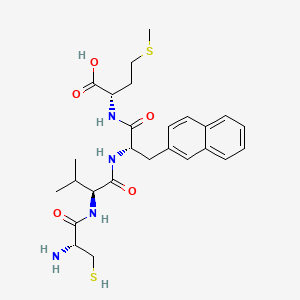

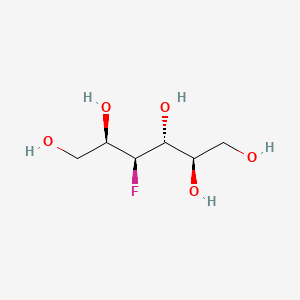
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
